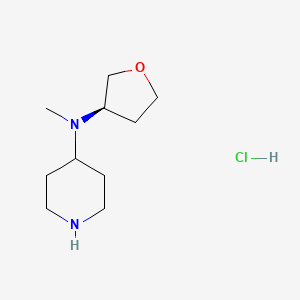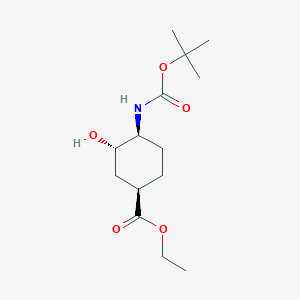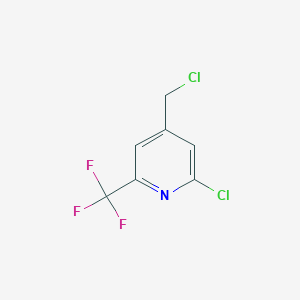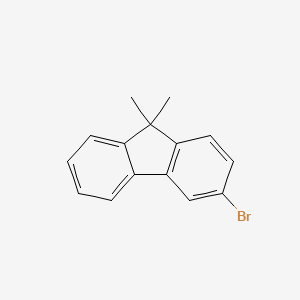
3-bromo-9,9-diméthyl-9H-fluorène
Vue d'ensemble
Description
3-bromo-9,9-dimethyl-9H-fluorene is an aromatic hydrocarbon derivative with the molecular formula C15H13Br. It is characterized by a bromine atom attached to the 3-position of a fluorene molecule, with two methyl groups attached to the 9-position. This compound is primarily used as an intermediate in organic synthesis and has applications in various scientific fields .
Applications De Recherche Scientifique
3-bromo-9,9-dimethyl-9H-fluorene has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of molecular interactions and as a fluorescent probe.
Medicine: Investigated for potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices
Mécanisme D'action
Target of Action
3-Bromo-9,9-dimethyl-9H-fluorene is an aromatic hydrocarbon derivative . It is primarily used as an intermediate in organic synthesis . .
Mode of Action
As an intermediate in organic synthesis, it is likely involved in various chemical reactions, contributing to the formation of more complex molecules .
Biochemical Pathways
As an intermediate in organic synthesis, it may participate in a variety of chemical reactions and pathways, depending on the specific context of its use .
Result of Action
As an intermediate in organic synthesis, its primary role is likely in the formation of more complex molecules .
Action Environment
The action, efficacy, and stability of 3-Bromo-9,9-dimethyl-9H-fluorene can be influenced by various environmental factors. For instance, it should be stored in a dry room at normal temperature to maintain its stability . Additionally, safety precautions indicate that dust formation should be avoided and personal protective equipment should be used when handling this compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-9,9-dimethyl-9H-fluorene typically involves the bromination of 9,9-dimethylfluorene. One common method includes the reaction of 3-bromo-9H-fluorene with iodomethane in the presence of sodium tert-butoxide in dimethyl sulfoxide (DMSO) at elevated temperatures (80-90°C). The reaction yields 3-bromo-9,9-dimethyl-9H-fluorene with high purity .
Industrial Production Methods: For industrial-scale production, the process involves the bromination of fluorene followed by methylation. The bromination is carried out using dibromohydantoin in propylene carbonate, followed by methylation with iodomethane in the presence of potassium hydroxide in dimethyl sulfoxide .
Analyse Des Réactions Chimiques
Types of Reactions: 3-bromo-9,9-dimethyl-9H-fluorene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Substitution: Sodium tert-butoxide in DMSO is commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride may be employed.
Major Products:
Substitution Products: Various substituted fluorenes depending on the substituent introduced.
Oxidation Products: Fluorenone derivatives.
Reduction Products: Reduced fluorenes with altered functional groups.
Comparaison Avec Des Composés Similaires
- 2-Bromo-9,9-dimethylfluorene
- 9,9-Dimethylfluorene
- 4-Bromo-9,9-dimethylfluorene
Comparison: 3-bromo-9,9-dimethyl-9H-fluorene is unique due to the specific positioning of the bromine atom at the 3-position, which influences its reactivity and the types of reactions it can undergo. Compared to 2-Bromo-9,9-dimethylfluorene, the 3-position bromine makes it more suitable for certain substitution reactions. The presence of two methyl groups at the 9-position also enhances its stability and solubility in organic solvents .
Propriétés
IUPAC Name |
3-bromo-9,9-dimethylfluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Br/c1-15(2)13-6-4-3-5-11(13)12-9-10(16)7-8-14(12)15/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VECLPBKDHAALGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)Br)C3=CC=CC=C31)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190360-23-6 | |
| Record name | 3-Bromo-9,9-dimethyl-9H-fluorene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


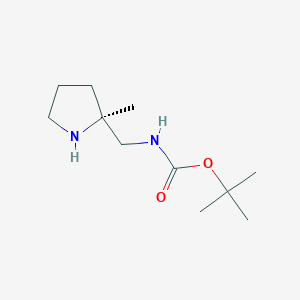

![5-Amino-2-methyl-2H-pyrazolo[3,4-B]pyridine](/img/structure/B1529604.png)
![Methyl 5H-pyrrolo[2,3-B]pyrazine-2-carboxylate](/img/structure/B1529605.png)
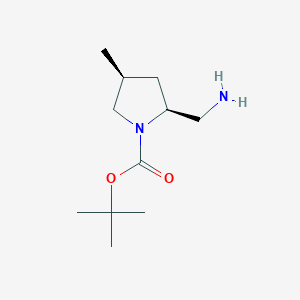
![2-Boc-8-amino-5-oxa-2-azaspiro[3.4]octane](/img/structure/B1529610.png)
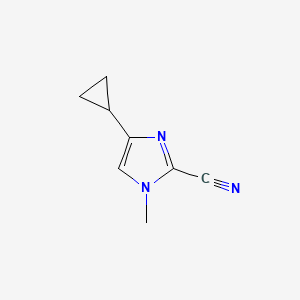
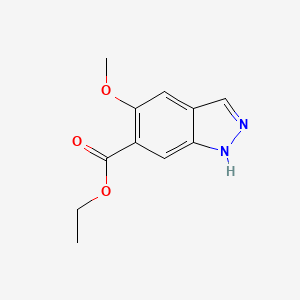
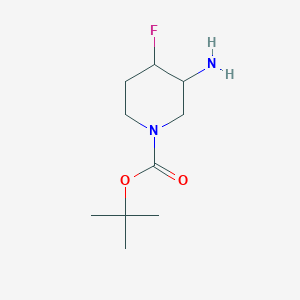
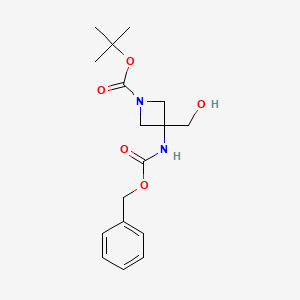
![(S,S)-3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane](/img/structure/B1529617.png)
